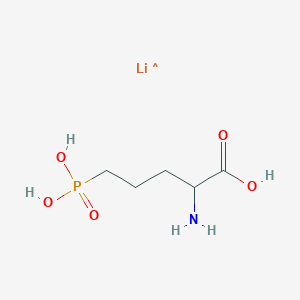

AP-5 LITHIUM SALT

Description

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C5H12NO5P.Li/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZKFOFTBAZHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].C(CC(C(=O)O)N)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12LiNO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585070 | |

| Record name | PUBCHEM_16218948 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125229-62-1 | |

| Record name | PUBCHEM_16218948 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of AP-5 Lithium Salt

Content Type: Technical Whitepaper Subject: D-2-amino-5-phosphonopentanoic acid (D-AP5), Lithium Salt Target Audience: Electrophysiologists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary

AP-5 (also known as APV) is the "gold standard" competitive antagonist for N-methyl-D-aspartate (NMDA) receptors.[1] While the molecule itself is a foundational tool in neuroscience—critical for defining the role of NMDARs in synaptic plasticity (LTP/LTD) and excitotoxicity—the specific use of the Lithium Salt formulation presents a distinct set of physicochemical advantages and biological variables that researchers must master.

This guide dissects the molecular mechanism of D-AP5, contrasts its kinetics with channel blockers like MK-801, and provides a rigorous framework for managing the "Lithium variable" in experimental design.

Molecular Mechanism of Action

The Core Interaction

D-AP5 acts as a competitive antagonist at the glutamate recognition site of the NMDA receptor.[1][2][3] Unlike channel blockers, it does not require receptor activation to bind.

-

Target Subunit: The NMDA receptor is a heterotetramer, typically composed of two GluN1 subunits (glycine-binding) and two GluN2 subunits (glutamate-binding). D-AP5 specifically competes with glutamate for the ligand-binding domain (LBD) on the GluN2 subunits.

-

Structural Mimicry: AP-5 is a phosphonate analogue of glutamate. It mimics the linear chain length of glutamate but possesses a phosphonate group instead of a carboxylate group.

-

Conformational Locking: Upon binding, D-AP5 stabilizes the GluN2 LBD in a "cleft-open" conformation (or prevents the "cleft-closed" state required for channel gating). This prevents the transmission of the mechanical force necessary to open the ion channel pore, effectively silencing the receptor even in the presence of glutamate.

Visualization of Pathway Inhibition

The following diagram illustrates the competitive exclusion of glutamate and the subsequent prevention of Calcium (

Figure 1: Competitive antagonism of D-AP5 at the GluN2 subunit prevents channel gating and downstream Calcium signaling.

Pharmacological Profile & Selectivity[5][6][7]

Selectivity Matrix

D-AP5 is highly selective for NMDA receptors over AMPA or Kainate receptors.[4] However, a common misconception concerns its subunit selectivity.[4]

| Parameter | Characteristic | Technical Note |

| Primary Target | NMDA Receptor (GluN2) | Binds to the Glutamate site.[1][2][3][5] |

| Subunit Selectivity | Non-Selective | Blocks GluN2A, GluN2B, GluN2C, and GluN2D with similar affinity ( |

| Isomer Activity | D-Isomer (Active) | D-AP5 is ~50x more potent than L-AP5.[3] "DL-AP5" mixtures are cheaper but require 2x concentration. |

| Use-Dependence | None | Unlike MK-801, AP-5 blocks the receptor regardless of whether the channel is open or closed. |

| Voltage Dependence | None | Binding is not affected by membrane potential (unlike |

AP-5 vs. MK-801: A Critical Distinction

Researchers often choose between AP-5 and MK-801.[6] The choice dictates the experimental outcome:

-

AP-5 (Competitive): Prevents channel opening entirely. Best for studying induction of plasticity (LTP) where you want to prevent the trigger event. Fast on/off kinetics allow for washout and recovery of the signal.

-

MK-801 (Open Channel Blocker): Can only bind when the channel opens. It becomes "trapped" inside the pore. This is irreversible on typical experimental timescales and is use-dependent.

The "Lithium Variable": Solubility & Bioactivity

This is the most critical technical nuance for the Lithium Salt formulation.

Why Lithium? (Solubility)

The free acid form of D-AP5 is zwitterionic and has poor water solubility. To dissolve the free acid, researchers must carefully titrate with NaOH to reach neutral pH.

-

The Solution: The Lithium salt form is pre-ionized and highly water-soluble (up to 100 mM), eliminating the need for pH titration and reducing prep time.

The Biological Risk (The Confounding Variable)

Lithium ions (

-

Inhibit GSK-3

(Glycogen Synthase Kinase 3 beta). -

Deplete inositol, affecting the phosphoinositide pathway .

-

Alter neuronal excitability via electrochemical gradients.

Self-Validating Control Protocol

To ensure your observed effects are due to NMDA blockade (AP-5) and not Lithium toxicity:

-

Calculate Total

: If using 50 -

The Equimolar Control: Your "Vehicle" control group must not be just ACSF/Saline. It should contain LiCl (Lithium Chloride) at the same molar concentration as the AP-5 Lithium salt used in the experimental group.

Experimental Protocols

Stock Solution Preparation

-

Solvent: Sterile distilled water (Milli-Q).

-

Concentration: Prepare a 50 mM or 100 mM stock (1000x).

-

Storage: Aliquot into small volumes (e.g., 50

L) and freeze at -20°C. Avoid freeze-thaw cycles. -

Stability: Stable for months at -20°C.

Electrophysiology Workflow: LTP Blockade

The following workflow describes the validation of NMDAR-dependent Long-Term Potentiation (LTP) in hippocampal CA1 slices.

Figure 2: Standard workflow for testing NMDAR-dependence of synaptic plasticity using D-AP5.

Protocol Steps:

-

Baseline: Establish a stable field Excitatory Postsynaptic Potential (fEPSP) for at least 20 minutes.

-

Wash-in: Perfuse D-AP5 (50-100

M) for at least 10-15 minutes before delivering the induction stimulus. This ensures the drug has penetrated the slice and occupied the receptors.-

Note: Unlike MK-801, you do not need to stimulate the nerve during wash-in.

-

-

Induction: Apply High-Frequency Stimulation (HFS) or Theta Burst Stimulation (TBS).

-

Wash-out (Optional): If testing reversibility, switch back to normal ACSF. Potentiation will not occur retroactively, but the NMDAR currents should recover.

Data Summary & Constants

| Constant | Value | Reference Context |

| ~0.3 - 1.0 | Inhibition of NMDAR-mediated currents in vitro. | |

| ~1.4 | Dissociation constant (Rat brain membranes). | |

| Solubility (Li+ Salt) | Up to 100 mM | In water (Room Temperature). |

| Working Conc. | 50 - 100 | Typical for slice electrophysiology (Brain slice). |

| Molecular Weight | 197.13 g/mol | Free acid basis (Salt weight varies by batch). |

References

-

Collingridge, G. L., Kehl, S. J., & McLennan, H. (1983). Excitatory amino acids in synaptic transmission in the Schaffer collateral-commissural pathway of the rat hippocampus. The Journal of Physiology.

-

Morris, R. G., et al. (1986). Selective impairment of learning and blockade of long-term potentiation by an N-methyl-D-aspartate receptor antagonist, AP5. Nature.

-

Evans, R. H., et al. (1982). The effect of a series of omega-phosphonic alpha-carboxylic amino acids on electrically evoked and amino acid induced responses in isolated spinal cord preparations. British Journal of Pharmacology.

-

Tocris Bioscience. D-AP5 Product & Solubility Data.

-

Hello Bio. DL-AP5 Technical Datasheet and Protocols.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 3. DL-AP5 | NMDA Receptor Antagonists: Tocris Bioscience [rndsystems.com]

- 4. New advances in NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. The competitive NMDA antagonist AP5, but not the non-competitive antagonist MK801, induces a delay-related impairment in spatial working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Application of AP-5: A Technical Guide to the Quintessential NMDA Receptor Antagonist

This guide provides an in-depth exploration of 2-amino-5-phosphonopentanoic acid (AP-5), a cornerstone tool in neuroscience research. We will delve into its historical discovery, the rationale behind the use of its lithium salt form, its mechanism of action as a selective NMDA receptor antagonist, and its critical role in elucidating the mechanisms of synaptic plasticity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of AP-5 and its application in experimental neuroscience.

The Genesis of a Tool: The Discovery and Significance of AP-5

The landscape of neuroscience was profoundly changed in the 1980s with the development of D-AP-5, a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Prior to its discovery, the tools available to study the NMDA receptor were limited and often lacked specificity. The synthesis and characterization of AP-5, particularly its more active D-isomer, provided researchers with an unprecedented ability to dissect the physiological roles of NMDA receptors.[1] This breakthrough was pivotal, leading to the seminal discovery that NMDA receptor activation is a critical trigger for the induction of long-term potentiation (LTP), a cellular mechanism widely believed to underlie learning and memory.[1][2] The initial, groundbreaking experiments by Graham Collingridge and his colleagues in 1983 demonstrated that AP-5 could block the induction of LTP in hippocampal slices, a finding that has since been replicated and expanded upon in countless studies.[1][3]

The importance of AP-5 extends beyond LTP. It has been instrumental in defining the role of NMDA receptors in various forms of synaptic plasticity, developmental processes such as the refinement of synaptic connections in the visual cortex, and in pathological conditions like epilepsy.[1] The development of AP-5 truly opened the door to a deeper understanding of glutamatergic neurotransmission and its central role in brain function.

While the foundational research focused on the AP-5 molecule itself, its formulation as a salt is a crucial aspect for its practical application in experimental settings.

The Lithium Salt Formulation: A Matter of Practicality and Performance

AP-5 is commonly supplied and utilized in its lithium salt form. While the historical literature does not pinpoint a singular "discovery" of the AP-5 lithium salt, its prevalence in research is rooted in the fundamental physicochemical properties of lithium salts.

Lithium salts are well-known for their high solubility in aqueous solutions. This is a critical advantage in experimental neuroscience, where precise concentrations of antagonists are required in physiological buffers, such as artificial cerebrospinal fluid (aCSF), for consistent and reproducible results. The enhanced solubility of the lithium salt of AP-5 ensures that it can be readily dissolved to create stock solutions and working concentrations without the risk of precipitation, which could lead to inaccurate dosing and confound experimental outcomes.

Furthermore, lithium as a monovalent cation is generally considered to be neurophysiologically inert at the low micromolar concentrations typically used for AP-5 application in in vitro and in vivo experiments.[4] While lithium itself has well-documented therapeutic effects at much higher concentrations in the treatment of bipolar disorder, these effects are not a significant consideration at the doses used for NMDA receptor antagonism.[1][5] The primary purpose of the lithium counter-ion is to create a stable, highly soluble salt of the pharmacologically active AP-5 anion.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

AP-5 functions as a selective and competitive antagonist at the glutamate binding site of the NMDA receptor.[6][7] The NMDA receptor is a unique ionotropic glutamate receptor that is both ligand-gated and voltage-dependent. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block from the ion channel pore.

AP-5's structure mimics that of glutamate, allowing it to bind to the glutamate recognition site on the NMDA receptor subunit (primarily GluN2). However, unlike glutamate, the binding of AP-5 does not induce the conformational change necessary for channel opening. By occupying the glutamate binding site, AP-5 competitively inhibits the binding of the endogenous agonist, glutamate, thereby preventing receptor activation. This blockade is surmountable, meaning that increasing the concentration of glutamate can overcome the inhibitory effect of AP-5.

The D-isomer of AP-5 (D-AP5) is significantly more potent than the L-isomer, with an approximately 52-fold higher activity.[8] For this reason, D-AP5 is the preferred enantiomer for most research applications to ensure maximal and specific NMDA receptor antagonism.

Below is a diagram illustrating the signaling pathway of the NMDA receptor and the site of action for AP-5.

Figure 1: NMDA Receptor Signaling and AP-5 Blockade.

Application in Research: A Focus on Long-Term Potentiation

One of the most widespread and impactful applications of AP-5 is in the study of long-term potentiation (LTP). LTP is a persistent enhancement in signal transmission between two neurons that results from synchronous stimulation. It is considered a primary cellular correlate of learning and memory. The NMDA receptor-dependent form of LTP, particularly at the Schaffer collateral-CA1 synapse in the hippocampus, is the most extensively studied form of synaptic plasticity.

The use of AP-5 was instrumental in establishing the critical role of NMDA receptors in the induction of this form of LTP.[1][2] The experimental paradigm is elegantly straightforward: by applying AP-5 to a hippocampal slice preparation, researchers can demonstrate that the induction of LTP by high-frequency stimulation is completely blocked.[9][10] Importantly, the application of AP-5 does not affect baseline synaptic transmission, nor does it prevent the expression of previously established LTP, highlighting its specific role in the induction phase of plasticity.

Key Experimental Properties of D-AP5

| Property | Value/Description | Source |

| Mechanism of Action | Selective, competitive NMDA receptor antagonist | [6][7] |

| Binding Site | Glutamate binding site on the GluN2 subunit | [7] |

| Active Isomer | D-isomer (D-AP5) | [8] |

| Potency | D-isomer is ~52 times more potent than the L-isomer | [8] |

| Typical Working Concentration | 50 µM for complete blockade of NMDA receptor currents | [9] |

| Effect on LTP | Blocks the induction of NMDA receptor-dependent LTP | [1][9][10] |

Experimental Protocol: Blockade of LTP Induction in Hippocampal Slices

The following is a generalized, step-by-step methodology for a classic experiment demonstrating the blockade of LTP induction by D-AP5 in rodent hippocampal slices.

Materials:

-

Rodent (rat or mouse)

-

Artificial cerebrospinal fluid (aCSF)

-

D-AP5 lithium salt

-

Dissection tools

-

Vibrating microtome

-

Incubation and recording chambers

-

Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)

-

Perfusion system

Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate the rodent in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibrating microtome.

-

Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover. Subsequently, maintain the slices at room temperature.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of synaptic transmission by delivering single test pulses every 15-30 seconds at an intensity that evokes an fEPSP of 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.

-

-

Application of D-AP5:

-

Switch the perfusion to aCSF containing 50 µM D-AP5.

-

Continue to record baseline synaptic transmission for at least 20 minutes to ensure the drug has equilibrated in the tissue and to confirm it does not affect baseline transmission.

-

-

LTP Induction Protocol:

-

While still in the presence of D-AP5, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to the Schaffer collaterals.

-

-

Post-HFS Recording and Washout:

-

Continue to record fEPSPs for at least 60 minutes post-HFS to observe the lack of potentiation.

-

Switch the perfusion back to the control aCSF (without D-AP5) to wash out the antagonist. This may take 20-30 minutes.

-

After the washout period, deliver the same HFS protocol again.

-

Record for at least another 60 minutes to observe the successful induction of LTP, demonstrating the reversibility of the D-AP5 block.

-

The expected outcome of this experiment is that the HFS protocol delivered in the presence of D-AP5 will fail to induce LTP. However, following the washout of D-AP5, the same HFS protocol will successfully induce a robust and lasting potentiation of the fEPSP slope. This self-validating system, where the slice acts as its own control, provides definitive evidence for the NMDA receptor-dependence of LTP induction.

The workflow for this experiment is visualized in the diagram below.

Figure 2: Experimental Workflow for Demonstrating AP-5 Blockade of LTP Induction.

Conclusion

AP-5, and specifically its D-isomer formulated as a lithium salt, remains an indispensable tool in the arsenal of the modern neuroscientist. Its discovery was a watershed moment that unlocked our understanding of the NMDA receptor's role in synaptic plasticity and beyond. The high selectivity and competitive nature of its antagonism, coupled with the practical advantages of its lithium salt form, have solidified its status as the gold standard for inhibiting NMDA receptor function in a vast array of experimental paradigms. A thorough understanding of its history, mechanism of action, and proper application is essential for any researcher aiming to investigate the intricate processes of glutamatergic signaling in the central nervous system.

References

-

The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries. PMC. [Link]

-

AP5 – Knowledge and References. Taylor & Francis. [Link]

-

Beyond its Psychiatric Use: The Benefits of Low-dose Lithium Supplementation. PMC. [Link]

-

Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility. RSC Publishing. [Link]

-

AP5 - Wikipedia. Wikipedia. [Link]

-

The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro. PubMed. [Link]

-

Lithium Enhances the GABAergic Synaptic Activities on the Hypothalamic Preoptic Area (hPOA) Neurons. MDPI. [Link]

-

A new look at an old drug: neuroprotective effects and therapeutic potentials of lithium salts. Dovepress. [Link]

-

Long-term potentiation and the role of N-methyl-d-aspartate receptors. PMC. [Link]

-

Long-term potentiation - Wikipedia. Wikipedia. [Link]

-

Lithium Enhances the GABAergic Synaptic Activities on the Hypothalamic Preoptic Area (hPOA) Neurons. ResearchGate. [Link]

-

Lithium Enhances the GABAergic Synaptic Activities on the Hypothalamic Preoptic Area (hPOA) Neurons. PMC. [Link]

-

Chronic Lithium Treatment Alters NMDA and AMPA Receptor Synaptic Availability and Dendritic Spine Organization in the Rat Hippocampus. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A new look at an old drug: neuroprotective effects and therapeutic potentials of lithium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond its Psychiatric Use: The Benefits of Low-dose Lithium Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic Lithium Treatment Alters NMDA and AMPA Receptor Synaptic Availability and Dendritic Spine Organization in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lithium orotate and its influence on synaptic transmission fidelity [eureka.patsnap.com]

- 7. research.monash.edu [research.monash.edu]

- 8. escholarship.org [escholarship.org]

- 9. The effect of lithium treatment on erythrocyte membrane ATPase activities and erythrocyte ion content - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

This guide provides an in-depth technical exploration of the primary biochemical function of AP-5 lithium salt ((2R)-amino-5-phosphonopentanoic acid lithium salt). It is designed for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical pharmacological tool. We will dissect its mechanism of action, provide detailed experimental protocols, and offer insights into the causality behind its application in neuroscience research.

Core Principle: Selective and Competitive Antagonism at the NMDA Receptor Glutamate Binding Site

The primary biochemical function of AP-5 is its action as a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor .[1] It exerts its effect by competing with the endogenous agonist, glutamate, for binding at the glutamate recognition site on the NMDA receptor complex.[1] This selective action allows for the precise dissection of NMDA receptor-dependent physiological and pathological processes, making AP-5 an indispensable tool in the study of synaptic plasticity, excitotoxicity, and neurological disorders.

The use of the lithium salt form of AP-5 is primarily for practical laboratory purposes. Lithium salts of organic compounds often exhibit enhanced aqueous solubility and stability in physiological buffers compared to their free acid counterparts, facilitating the preparation of accurate and reliable experimental solutions.

Mechanism of Action: Intercepting the Signal at its Origin

AP-5's antagonism is a direct consequence of its structural similarity to glutamate. This allows it to occupy the glutamate binding pocket on the GluN2 subunits of the NMDA receptor. However, unlike glutamate, the binding of AP-5 does not induce the necessary conformational change to open the ion channel. By occupying this site, AP-5 effectively prevents glutamate from binding and activating the receptor, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This blockade of ionotropic activity is the cornerstone of its inhibitory effect on NMDA receptor-mediated synaptic events.

Figure 1: AP-5 competitively inhibits glutamate binding to the NMDA receptor, preventing ion channel activation.

Downstream Consequences of NMDA Receptor Blockade

The inhibition of NMDA receptor-mediated calcium influx by AP-5 has profound effects on downstream signaling cascades. Normally, calcium entry through NMDA receptors activates a host of intracellular enzymes and transcription factors crucial for synaptic plasticity. By blocking this initial trigger, AP-5 effectively prevents the activation of these pathways.

Figure 2: AP-5 prevents the downstream signaling cascade initiated by NMDA receptor activation, thereby inhibiting processes like Long-Term Potentiation (LTP).

Experimental Protocols in Practice

The utility of AP-5 is best demonstrated through its application in key experimental paradigms. Here, we provide detailed methodologies for its use in electrophysiology and in vitro binding assays.

Electrophysiological Analysis of Long-Term Potentiation (LTP)

This protocol outlines the steps to investigate the role of NMDA receptors in LTP induction in acute hippocampal slices using AP-5.

Materials:

-

Artificial cerebrospinal fluid (aCSF)

-

AP-5 lithium salt

-

Dissection tools

-

Vibratome or tissue chopper

-

Recording chamber and perfusion system

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

Step-by-Step Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate the animal according to approved institutional protocols.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 300-400 µm thick hippocampal slices using a vibratome or tissue chopper.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Recording Setup:

-

Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Deliver single baseline stimuli every 15-30 seconds to evoke fEPSPs.

-

Adjust the stimulation intensity to elicit a response that is approximately 30-40% of the maximal fEPSP amplitude.

-

Record a stable baseline for at least 20-30 minutes.

-

-

AP-5 Application and LTP Induction:

-

Switch the perfusion to aCSF containing a working concentration of D-AP5 (typically 50 µM). Allow the slice to equilibrate for at least 15-20 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

Continue to record fEPSPs for at least 60 minutes post-HFS in the presence of AP-5.

-

-

Washout and Control:

-

(Optional but recommended for demonstrating reversibility) Switch the perfusion back to normal aCSF to wash out the AP-5.

-

In a separate control experiment, perform the same HFS protocol in the absence of AP-5 to confirm LTP induction under normal conditions.

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the average baseline value.

-

Plot the normalized fEPSP slope over time to visualize the potentiation. A successful blockade of LTP by AP-5 will show no significant increase in the fEPSP slope after HFS.

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of AP-5 for the NMDA receptor.

Materials:

-

Membrane preparation from a brain region rich in NMDA receptors (e.g., hippocampus or cortex).

-

Radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653).

-

AP-5 lithium salt (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and fluid.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize dissected brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Membrane preparation (a fixed amount of protein).

-

A fixed concentration of the radiolabeled antagonist.

-

Increasing concentrations of unlabeled AP-5.

-

For total binding, add buffer instead of unlabeled AP-5.

-

For non-specific binding, add a high concentration of a known NMDA receptor ligand (e.g., 1 mM L-glutamate).

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of AP-5.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of AP-5 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Analysis of NMDA Receptor Antagonists

AP-5 is one of several competitive antagonists targeting the glutamate binding site. Understanding its properties in the context of other antagonists is crucial for experimental design.

Table 1: Binding Affinities of Competitive NMDA Receptor Antagonists

| Compound | Subunit Selectivity | Approximate Ki (µM) | Reference |

| D-AP5 | Non-selective | ~1.93 | [2] |

| CGP 37849 | Non-selective | 0.220 | [1] |

| CGS 19755 | Non-selective | ~0.34 | [2] |

Note: Ki values can vary depending on the radioligand used and the experimental conditions.

Conclusion: A Precision Tool for Neuroscience

AP-5 lithium salt is a cornerstone of modern neuroscience research, offering a highly selective and potent method for antagonizing NMDA receptors. Its utility in elucidating the intricate mechanisms of synaptic plasticity and its role in various neurological conditions is unparalleled. A comprehensive understanding of its biochemical function, coupled with the application of robust and well-controlled experimental protocols, empowers researchers to continue to unravel the complexities of glutamatergic neurotransmission and develop novel therapeutic strategies for a host of debilitating brain disorders.

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Zhang, M., & Cui, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

SynapseWeb - The University of Texas at Austin. (n.d.). LTP Physiology Protocol. Retrieved from [Link]

-

JoVE (Journal of Visualized Experiments). (2022, September 13). Potentiation Recording by preparing Hippocampal Slices | Protocol Preview [Video]. YouTube. Retrieved from [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. Retrieved from [Link]

-

Papadia, S., & Hardingham, G. E. (2007). The dichotomy of NMDA receptor signalling. Biochemical Society Transactions, 35(Pt 5), 946-950. Retrieved from [Link]

-

Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved from [Link]

-

Scientifica. (2025, August 18). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell patch clamp. Retrieved from [Link]

-

Jespersen, A., et al. (2014). Structural insights into competitive antagonism in NMDA receptors. Neuron, 81(2), 366-378. Retrieved from [Link]

-

ResearchGate. (2016, January 21). How to prepare internal solution for patch clamp? Retrieved from [Link]

-

BioRender. (2023, July 14). 4 Tips for Illustrating Biological Pathways [Video]. YouTube. Retrieved from [Link]

-

Perez, Y., et al. (2001). Long-Term Potentiation in Distinct Subtypes of Hippocampal Nonpyramidal Neurons. Journal of Neuroscience, 21(15), 5417-5425. Retrieved from [Link]

-

Lindsley, C. W., & Sulzer, D. (2022). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 23(3), 1195. Retrieved from [Link]

-

ResearchGate. (2023, October 3). Ex vivo Brain Slice Preparation for electrophysiology and 2PLSM recordings v1. Retrieved from [Link]

-

ResearchGate. (n.d.). Blockade of NMDA receptor or NMDA-DAPK1 downstream signaling induces different fates of neuronal cells in stroke. Retrieved from [Link]

-

Boulineau, S., et al. (2025, August 7). Mechanochemical synthesis of Li2S–P2S5 glass electrolytes with lithium salts. Journal of Materials Chemistry A. Retrieved from [Link]

-

Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

-

ResearchGate. (n.d.). Antipsychotic Medication Dopamine Receptor Ki Values. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Long-Term Recording of LTP in Cultured Hippocampal Slices. Retrieved from [Link]

-

StatPearls - NCBI Bookshelf. (n.d.). Physiology, NMDA Receptor. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 3). Novel NMDA Receptor Antagonists CGP 37849 and CGP 39551: Potency, Selectivity, and Therapeutic Potential. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketamine. Retrieved from [Link]

-

BioStatsquid. (2023, August 9). Pathway Enrichment Analysis plots: easy R tutorial [Video]. YouTube. Retrieved from [Link]

-

Hardingham, G. E., & Bading, H. (2010). Coupling of the NMDA receptor to neuroprotective and neurodestructive events. Physiology, 25(1), 44-54. Retrieved from [Link]

-

van der Staay, F. J., et al. (2011). The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats. Psychopharmacology, 216(4), 535-546. Retrieved from [Link]

Sources

- 1. Novel NMDA Receptor Antagonists CGP 37849 and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]

- 2. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]

Precision Dissection of NMDA Receptor Function: A Technical Guide to Using D-AP5 Lithium Salt

Executive Summary

This technical guide provides a rigorous framework for investigating neuronal activity using D-AP5 Lithium Salt (D-2-amino-5-phosphonopentanoic acid). While D-AP5 is the gold-standard competitive antagonist for NMDA receptors (NMDARs), the selection of the lithium salt form introduces specific solubility advantages and experimental variables that must be controlled. This document outlines the mechanistic basis, preparation protocols, and validated workflows for electrophysiology and excitotoxicity assays, ensuring data integrity and reproducibility.

The Pharmacological Tool: D-AP5 Lithium Salt

Chemical Identity & Mechanism

D-AP5 is a selective, competitive antagonist that binds to the glutamate recognition site of the NMDA receptor complex.[1][2][3][4] Unlike channel blockers (e.g., MK-801) which require the channel to open to function, D-AP5 prevents channel opening entirely by competing with the endogenous agonist, glutamate.

-

Active Moiety: D-isomer ((R)-2-amino-5-phosphonopentanoic acid).[1][4] The L-isomer is essentially inactive (approx. 52-fold lower potency).

-

Role of Lithium: The lithium salt form is utilized primarily for its superior aqueous solubility compared to the free acid form, which often requires pH adjustment with NaOH to dissolve. Additionally, it allows for use in sodium-free recording solutions (e.g., when substituting Na+ with NMDG+ or Choline+) without introducing sodium ions via the drug stock.

Quantitative Profile

| Parameter | Value | Context |

| Molecular Weight | ~209.1 g/mol (anhydrous) | Note: Check batch-specific CoA for hydration/salt stoichiometry. |

| Solubility | > 100 mM in Water | Dissolves instantly; no pH adjustment needed. |

| Kd (Dissociation Constant) | 1.4 µM | High affinity binding. |

| IC50 (Functional) | ~50 µM | Concentration required for near-complete block in slice ephys. |

| Selectivity | > 100-fold | Highly selective for NMDAR over AMPAR/Kainate. |

Mechanistic Foundation: NMDAR Blockade

To design effective experiments, one must visualize the precise intervention point. D-AP5 prevents the structural conformational change required for ion flux.

Figure 1: Mechanism of Action.[5] D-AP5 competitively occupies the glutamate binding site on the GluN2 subunit, preventing the conformational shift necessary for channel opening and subsequent calcium influx.

Preparation & Handling Protocols

Stock Solution Strategy

Critical Causality: The lithium salt is hygroscopic. Weighing small amounts (mg) can lead to concentration errors due to water weight.

-

Recommendation: Purchase pre-weighed vials (e.g., 10 mg or 50 mg) and dissolve the entire content to a known volume to create a master stock.

Protocol:

-

Solvent: Use sterile, deionized water (Milli-Q) or ACSF (Artificial Cerebrospinal Fluid) without calcium if storing long-term (calcium phosphates can precipitate at high concentrations).

-

Concentration: Prepare a 50 mM or 100 mM stock.

-

Example: Dissolve 10 mg D-AP5 Li salt (MW ~209.1) in ~478 µL water for 100 mM stock.

-

-

Storage: Aliquot into 20-50 µL volumes. Store at -20°C. Stable for 3-6 months. Avoid freeze-thaw cycles.

The Lithium Variable (Expertise Pillar)

Is the Lithium concentration biologically relevant?

-

Therapeutic Li+ levels: 0.6 – 1.2 mM (in bipolar disorder treatment).

-

Experimental Li+ levels: When using 50 µM D-AP5, you introduce ~50-100 µM Li+ (depending on mono- or di-lithium salt stoichiometry).

Core Application: Electrophysiology (LTP Isolation)

This protocol isolates NMDAR-dependent Long-Term Potentiation (LTP) in hippocampal slices (CA1 region).

Experimental Workflow

Objective: Confirm that the induced plasticity is NMDAR-dependent by blocking it with D-AP5.

Figure 2: LTP Blockade Workflow. D-AP5 must be perfused before the induction stimulus to occupy receptors. It does not affect baseline AMPA-mediated transmission.

Step-by-Step Protocol

-

Baseline: Record fEPSPs (field Excitatory Postsynaptic Potentials) in ACSF until stable (slope variation <5% for 20 mins).

-

Perfusion: Switch to ACSF containing 50 µM D-AP5 .

-

Note: Allow at least 10–15 minutes for tissue penetration. D-AP5 is fast-acting but slice thickness (usually 300-400 µm) creates a diffusion delay.

-

-

Verification (Optional): Briefly check for NMDAR blockade by holding a cell at +40mV (if doing whole-cell) or observing the loss of the slow NMDAR component in low-Mg2+ ACSF.

-

Induction: Apply High-Frequency Stimulation (HFS, e.g., 100Hz for 1s) or Theta Burst Stimulation (TBS).

-

Washout: Continue recording. In the presence of D-AP5, the fEPSP slope should return to baseline (failure to potentiate), confirming the LTP was NMDAR-dependent.

Core Application: Excitotoxicity & Neuroprotection[6]

D-AP5 is used to validate models of ischemic cell death by proving that cell loss is mediated by glutamate excitotoxicity.

Viability Assay Protocol (Primary Cortical Culture)

-

Culture Age: Use mature neurons (DIV 14+) as NMDAR expression peaks at this stage.

-

Pre-treatment: Add D-AP5 (50–100 µM) to the culture medium 30 minutes prior to insult.

-

Why? Competitive antagonists must be present before the glutamate surge to be effective.

-

-

Insult: Apply NMDA (100 µM) or Glutamate (50 µM + 10 µM Glycine) for 15–30 minutes.

-

Wash: Remove insult and antagonist; replace with conditioned media.

-

Readout: Assess viability 24 hours later (LDH release or MTT assay).

-

Result: D-AP5 treated wells should show significantly higher viability (near control levels) compared to insult-only wells.

-

Troubleshooting & Controls

| Observation | Possible Cause | Corrective Action |

| Incomplete Block | Concentration too low / Diffusion limit | Increase to 100 µM or extend wash-in time to 20 mins. |

| Baseline Drift | pH Mismatch | Ensure D-AP5 stock didn't alter ACSF pH (unlikely with Li salt, but check). |

| No LTP in Control | Unhealthy Slice | Check ACSF oxygenation and slice health before adding drugs. |

| Unexpected Toxicity | Lithium sensitivity | Run a "Lithium Chloride" control at equivalent molarity (e.g., 50 µM LiCl) to rule out ion effects. |

References

-

Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology. Link

-

Collingridge, G. L., Kehl, S. J., & McLennan, H. (1983). Excitatory amino acids in synaptic transmission in the Schaffer collateral-commissural pathway of the rat hippocampus. The Journal of Physiology. Link

-

Morris, R. G., et al. (1986). Selective impairment of learning and blockade of long-term potentiation by an N-methyl-D-aspartate receptor antagonist, AP5. Nature. Link

-

Tocris Bioscience. D-AP5 Product Information & Solubility Data. Link

-

Hello Bio. D-AP5: The NMDAR antagonist - A technical review. Link

Sources

Technical Guide: Basic Research Applications of D-AP5 Lithium Salt

The following technical guide details the basic research applications of D-AP5 (D-2-amino-5-phosphonopentanoate) , with a specific focus on its use in ion-substitution protocols (e.g., Lithium salt formulation) and standard NMDA receptor interrogation.

Executive Summary & Mechanistic Profile[1][2][3][4]

D-AP5 (also known as D-APV) is the active D-isomer of 2-amino-5-phosphonopentanoate and serves as the "gold standard" competitive antagonist for the glutamate binding site of the NMDA receptor (NMDAR) . Unlike non-competitive channel blockers (e.g., MK-801) that require channel opening, D-AP5 binds to the ligand-binding domain (LBD) of the GluN2 subunits, preventing glutamate activation regardless of the membrane potential.

The "Lithium Salt" Context

Commercially, D-AP5 is typically supplied as a free acid or sodium salt . The Lithium salt form is rarely a catalog item but is a critical in situ preparation for sodium-free electrophysiology .

-

Why Lithium? In ion-substitution experiments designed to isolate specific currents (e.g., calcium currents) or eliminate sodium-dependent transport, researchers replace extracellular NaCl with LiCl.

-

The Challenge: Introducing D-AP5 Na-salt into a Li-based buffer re-introduces sodium, confounding the ion isolation.

-

The Solution: Dissolving D-AP5 Free Acid using LiOH generates the D-AP5 Lithium salt, maintaining a sodium-free environment.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the competitive antagonism of D-AP5 at the synaptic cleft, blocking Calcium influx and downstream plasticity signaling.

Caption: D-AP5 competitively inhibits Glutamate binding at GluN2, preventing Ca2+ influx and plasticity.

Preparation & Handling: The Lithium Salt Protocol

To ensure experimental integrity in sodium-free assays, you must prepare the Lithium salt form manually from the free acid.

Quantitative Properties

| Parameter | Value | Notes |

| Molecular Weight | 197.13 g/mol | Free Acid basis |

| Solubility (Water) | ~20 mg/mL | Requires base (NaOH or LiOH) for dissolution |

| IC50 (NMDAR) | ~0.3 µM | Highly potent; typically used at 50 µM in slice |

| Stability | Solid: 2 years (-20°C) | Solutions: Use within 24h or freeze aliquots |

Protocol: Generating D-AP5 Lithium Salt (100 mM Stock)

Objective: Create a stock solution suitable for dilution into Lithium-based Artificial Cerebrospinal Fluid (Li-ACSF).

-

Weighing: Weigh 19.7 mg of D-AP5 Free Acid (Caution: Powder is electrostatic).

-

Solvent Addition: Add 900 µL of HPLC-grade water. The powder will not dissolve immediately.

-

Titration (The Critical Step):

-

Slowly add 1M LiOH (Lithium Hydroxide) dropwise while vortexing.

-

Monitor pH. D-AP5 dissolves as the pH approaches neutral (7.0–7.4).

-

Note: Do not overshoot pH > 8.0, as this may degrade the compound or affect slice health upon dilution.

-

-

Final Volume: Adjust volume to 1.0 mL with water to achieve 100 mM.

-

Filtration: Syringe filter (0.22 µm) to sterilize.

Senior Scientist Insight: Lithium is biologically active (inhibits IMPase and GSK3β). Always include a LiCl-only control group in your experiments to distinguish the effects of D-AP5 from the background effects of the Lithium ion itself.

Core Application: Electrophysiology (LTP Induction)[5]

The most rigorous application of D-AP5 is confirming the NMDAR-dependence of Long-Term Potentiation (LTP) in the CA1 region of the hippocampus.

Experimental Workflow (DOT Visualization)

Caption: Standard workflow for testing NMDAR-dependence of synaptic plasticity using D-AP5.

Detailed Protocol: Ex Vivo Hippocampal Slice LTP

-

Slice Preparation: Prepare 300-400 µm transverse hippocampal slices in ice-cold cutting solution. Recovery at 32°C for 1 hour.

-

Baseline: Perfuse with ACSF (or Li-ACSF for ion substitution) at 2-3 mL/min. Record fEPSPs from CA1 stratum radiatum. Establish a stable baseline for 20 minutes (stimulation intensity yielding 30-40% max response).

-

D-AP5 Application:

-

Dilute stock to 50 µM final concentration.

-

Wash in for 10–15 minutes before induction. This ensures full equilibration in the tissue.

-

-

Induction (HFS): Apply High-Frequency Stimulation (e.g., 100 Hz for 1s, or Theta Burst).

-

Washout & Monitoring: Continue recording for 60 minutes.

-

Expected Result: In the presence of D-AP5, the initial Post-Tetanic Potentiation (PTP) may remain (presynaptic), but the sustained LTP phase will be abolished, returning to baseline.

-

Core Application: Neuroprotection Assays (Excitotoxicity)[6][7]

D-AP5 is used to validate "Excitotoxic Cell Death" models in primary neuronal cultures or iPSC-derived neurons.

Protocol: Glutamate Challenge Assay

Objective: Determine if cell death is mediated specifically by NMDARs.

-

Culture: Plate primary cortical neurons (DIV 14+).

-

Pre-treatment: Add D-AP5 (50–100 µM) to the media 30 minutes prior to insult.

-

Control: Vehicle only.

-

Comparison: MK-801 (Open channel blocker) vs. D-AP5 (Competitive antagonist).

-

-

Insult: Add Glutamate (100 µM) + Glycine (10 µM) for 24 hours.

-

Note: In Mg2+-free media, excitotoxicity is rapid (hours). In physiological Mg2+, it may take longer or require depolarization.

-

-

Readout: Measure LDH release or CellTiter-Glo (ATP) viability.

-

Validation: D-AP5 must significantly rescue viability compared to Glutamate-only wells. If not, the death mechanism may be non-NMDAR (e.g., AMPA/Kainate or oxidative stress).

-

References

-

Collingridge, G. L., Kehl, S. J., & McLennan, H. (1983). Excitatory amino acids in synaptic transmission in the Schaffer collateral-commissural pathway of the rat hippocampus. The Journal of Physiology.

-

Morris, R. G., et al. (1986). Selective impairment of learning and blockade of long-term potentiation by an N-methyl-D-aspartate receptor antagonist, AP5. Nature.

-

Evans, R. H., et al. (1982). The effects of a series of omega-phosphonic alpha-carboxylic amino acids on electrically evoked and amino acid induced responses in isolated spinal cord preparations. British Journal of Pharmacology.

-

Tocris Bioscience. D-AP5 Product Guide & Solubility Data.

-

Nonaka, S., & Chuang, D. M. (1998). Neuroprotective effects of chronic lithium on focal cerebral ischemia in rats. Neuroreport (Context on Lithium/NMDA interaction).

Technical Guide: Pharmacology and Experimental Application of DL-AP5 Lithium Salt

Executive Summary

DL-AP5 (DL-2-Amino-5-phosphonopentanoic acid) is the prototypical competitive antagonist for the glutamate binding site of the NMDA receptor (NMDAR) .[1][2] While often supplied as a free acid or sodium salt, the Lithium Salt variant (e.g., Sigma-Aldrich A6553) offers distinct solubility advantages that facilitate neutral-pH aqueous stock preparation without the need for strong bases (NaOH).

This guide provides a rigorous technical analysis of DL-AP5 Lithium Salt, focusing on its pharmacodynamics, preparation protocols, and the critical experimental controls required when introducing lithium ions into physiological assays.

Part 1: Molecular Identity & Physicochemical Properties

Chemical Structure and Salt Physiology

DL-AP5 is a racemic mixture containing equal parts of the D- and L-isomers. The Lithium Salt form replaces a hydrogen ion on the phosphonate group with a lithium cation (

| Property | Specification |

| Systematic Name | DL-2-Amino-5-phosphonopentanoic acid lithium salt |

| Formula | |

| Molecular Weight | ~203.06 g/mol (Anhydrous basis) |

| Active Isomer | D-isomer (approx. 50% of mass) |

| Solubility | Water soluble (unlike Free Acid); Soluble in PBS |

| Purity | Typically ~95% (lower than Free Acid >98%) |

Solubility Advantage

The primary utility of the Lithium salt is immediate aqueous solubility .

-

Free Acid: Requires titration with 1 eq. NaOH to dissolve at neutral pH.

-

Lithium Salt: Dissolves directly in distilled water or ACSF (Artificial Cerebrospinal Fluid) without pH adjustment, minimizing the risk of osmotic shock or pH artifacts during stock preparation.

Part 2: Pharmacodynamics (Mechanism of Action)

Receptor Binding Kinetics

DL-AP5 acts as a competitive antagonist at the glutamate recognition site of the GluN2 subunit of the NMDA receptor. It does not bind to the glycine co-agonist site (GluN1) or the channel pore (unlike MK-801).

-

Competition: It competes directly with L-Glutamate. Therefore, its inhibitory efficacy is surmountable by high concentrations of glutamate.

-

Stereoselectivity: The D-isomer (D-AP5) is the biologically active component, displaying ~52-fold higher potency than the L-isomer.

-

Implication: When using the racemate (DL-AP5), you must use 2x the concentration to achieve the same blockade as pure D-AP5.

-

Visualization: NMDAR Antagonism Pathway

The following diagram illustrates the competitive inhibition mechanism at the synaptic cleft.

Figure 1: Competitive antagonism mechanism of DL-AP5 at the NMDA receptor GluN2 subunit.

Part 3: Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 50 mM stock solution.

-

Weighing: Calculate mass based on the specific batch molecular weight (check the vial for hydration state).

-

Example: For 50 mg of DL-AP5 Li+ (MW ~203.06), add ~4.92 mL of water.

-

-

Solvent: Use sterile, deionized water (Milli-Q). Do not use DMSO (unnecessary and potentially toxic).

-

Dissolution: Vortex gently. The salt should dissolve immediately.

-

Aliquot & Storage: Divide into 100-200 µL aliquots in cryovials.

-

Store at -20°C. Stable for up to 1 month.

-

Avoid freeze-thaw cycles.

-

In Vitro Slice Physiology (LTP Blockade)

Objective: Block NMDAR-dependent Long-Term Potentiation (LTP) in hippocampal CA1.

-

Working Concentration: 50 µM - 100 µM .

-

Note: 100 µM DL-AP5 provides ~50 µM of the active D-isomer, which is sufficient to fully block NMDAR EPSCs.

-

-

Perfusion Protocol:

-

Baseline: Record stable fEPSPs for 20 minutes in standard ACSF.

-

Wash-in: Switch to ACSF containing 100 µM DL-AP5. Perfuse for 10-15 minutes before delivering the tetanus/HFS. This ensures complete tissue penetration.

-

Induction: Apply High-Frequency Stimulation (HFS) or Theta Burst Stimulation (TBS).

-

Post-Induction: Continue recording. The expected potentiation should be absent or significantly reduced compared to control.

-

Visualization: Experimental Workflow

Figure 2: Chronological workflow for NMDAR blockade experiments using DL-AP5.

Part 4: Critical Controls & The "Lithium Variable"

The Lithium Counter-Ion Effect

When using DL-AP5 Lithium salt at 100 µM, you are introducing 100 µM of Lithium ions (

-

Physiological Context: Therapeutic serum levels for lithium (bipolar disorder) are 0.6 – 1.2 mM .[3]

-

Experimental Risk: At 100 µM,

is generally considered sub-toxic for acute slice physiology. However, -

Control Strategy:

-

If studying metabolic pathways or GSK3-dependent plasticity, the Lithium salt is NOT recommended . Use the free acid or sodium salt instead.

-

For standard NMDAR blockade, the effect is usually negligible, but a "Lithium Control" (ACSF + 100 µM LiCl) can be run to validate rigorous datasets.

-

Comparative Reagent Table

| Reagent | Active Isomer Conc.[5] (at 100 µM) | Solubility | pH Adjustment | Cost |

| DL-AP5 Li+ Salt | 50 µM | High ( | None | Low |

| DL-AP5 Free Acid | 50 µM | Low | Requires NaOH | Low |

| D-AP5 (Pure) | 100 µM | High | None | High |

References

-

Collingridge, G. L., et al. (1983). Excitatory amino acid receptors in the vertebrate central nervous system. (Foundational text on AP5 mechanism). [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular actions and therapeutic potential of lithium in preclinical and clinical studies of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. D (-)-2-Amino-5-phosphonopentanoic acid NMDA receptor antagonist 79055-68-8 [sigmaaldrich.com]

Methodological & Application

Protocol for the Preparation of AP-5 Lithium Salt Solutions for In Vitro Research

This comprehensive guide provides a detailed protocol for the dissolution of (±)-2-Amino-5-phosphonopentanoic acid lithium salt (AP-5 lithium salt), a pivotal antagonist for N-methyl-D-aspartate (NMDA) receptors, for use in a range of in vitro studies. This document is intended for researchers, scientists, and drug development professionals who require reliable and reproducible methods for preparing this critical neuropharmacological tool.

Introduction: The Role of AP-5 in Neuroscience Research

(±)-2-Amino-5-phosphonopentanoic acid (AP-5) is a selective and competitive antagonist of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system.[1] By competing with glutamate for its binding site on the NMDA receptor, AP-5 effectively blocks the influx of calcium ions that is crucial for the induction of synaptic plasticity, such as long-term potentiation (LTP).[1] The D-isomer of AP-5 is the more biologically active enantiomer.[2] This makes AP-5 an indispensable tool for elucidating the physiological and pathophysiological roles of NMDA receptors in processes such as learning, memory, and neurodegenerative diseases.[1]

The lithium salt of AP-5 is often utilized in experimental settings. While detailed solubility data for the lithium salt is not as commonly published as for the sodium salt, general principles of inorganic salt chemistry suggest good aqueous solubility. The protocol outlined below provides a robust method for the preparation of AP-5 lithium salt solutions suitable for sensitive applications like electrophysiology.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

AP-5 exerts its inhibitory effect through a competitive antagonism mechanism at the glutamate binding site on the GluN2 subunits of the NMDA receptor. This is distinct from non-competitive antagonists that may block the ion channel pore. The competitive nature of AP-5 means its efficacy can be overcome by increasing the concentration of the agonist, glutamate.

Caption: Mechanism of AP-5 as a competitive NMDA receptor antagonist.

Materials and Reagents

-

(±)-AP-5 Lithium Salt (e.g., Amsbio, AMS.T201724-50-MG)[3]

-

High-purity water (e.g., Milli-Q or equivalent)

-

Physiological buffer (e.g., Phosphate-Buffered Saline (PBS) or Artificial Cerebrospinal Fluid (aCSF))

-

Vortex mixer

-

Sonicator bath

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile filter tips

-

0.22 µm syringe filter

Detailed Dissolution Protocol

This protocol describes the preparation of a 10 mM stock solution of AP-5 lithium salt, which can then be diluted to the desired working concentration for in vitro experiments.

Preparation of a 10 mM Stock Solution

The causality behind preparing a concentrated stock solution lies in minimizing the volume of solvent added to the experimental system, thereby reducing the risk of altering the osmolarity and ionic composition of the physiological buffer.

Step-by-Step Methodology:

-

Equilibration: Allow the container of AP-5 lithium salt to reach room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh the desired amount of AP-5 lithium salt in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM solution, weigh out approximately 2.03 mg of AP-5 lithium salt (Molecular Weight: ~203.0 g/mol ).

-

Initial Solvation: Add a portion (e.g., 80%) of the final volume of high-purity water or your chosen physiological buffer to the microcentrifuge tube.

-

Aiding Dissolution:

-

Final Volume Adjustment: Once the AP-5 lithium salt is completely dissolved, add the remaining solvent to reach the final desired volume.

-

Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile microcentrifuge tube. This step is crucial for experiments with cell cultures or acute tissue slices to maintain sterility.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C or -80°C.

Caption: Workflow for AP-5 lithium salt stock solution preparation.

Preparation of Working Solutions

On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in the appropriate physiological buffer (e.g., aCSF for electrophysiology). A common working concentration for AP-5 in in vitro studies is 50-100 µM.[7]

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| Typical Stock Solution Concentration | 10 mM | [6] |

| Typical Working Concentration | 50 - 100 µM | [7] |

| Solubility (DL-AP5 parent acid in water) | ~5.6 mg/mL | [8] |

| Solubility (D-AP5 parent acid in water) | ~9 mg/mL | |

| Storage of Stock Solution | -20°C to -80°C | [9] |

| Short-term Storage of Solutions | 4°C for several weeks | [8] |

Stability and Storage

Proper storage is paramount to ensure the efficacy of the AP-5 lithium salt solution.

-

Powder: Store the solid AP-5 lithium salt at -20°C, protected from light and moisture.[3]

-

Stock Solutions: Aliquoted stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[9] Avoid repeated freeze-thaw cycles.

-

Working Solutions: It is best practice to prepare fresh working solutions from the stock solution on the day of the experiment.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Precipitation in stock solution upon thawing | Solution may be supersaturated or has degraded. | Discard the aliquot and use a new one. Consider preparing a fresh stock solution at a slightly lower concentration. |

| Incomplete dissolution of the powder | Insufficient agitation or sonication. | Continue vortexing and sonication. Gentle warming (to no more than 37°C) can also be attempted, but be cautious of potential degradation. |

| Variability in experimental results | Inconsistent concentration due to improper mixing or degradation of the compound. | Ensure the stock solution is thoroughly mixed before preparing working solutions. Use fresh aliquots for each experiment. |

References

-

Xin, N., Sun, Y., He, M., Radke, C. J., & Prausnitz, J. M. (2018). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. eScholarship, University of California. Retrieved from [Link]

- Grau, J., Irazola, M. D., Echevarria, E., & Sastre, J. (1998).

-

Wikipedia. (n.d.). AP5. Retrieved from [Link]

- Santos, N. A. G., et al. (2016). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Molecules, 21(11), 1437.

-

Amsbio. (n.d.). DL-AP5 lithium, AMS.T201724-50-MG. Retrieved from [Link]

- Wang, Y., et al. (2023). Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages. STAR Protocols, 4(1), 102035.

-

ResearchGate. (2016). How to prepare internal solution for patch clamp? Retrieved from [Link]

- Srisawat, T., et al. (2023). Antioxidant Synergy of Crocodylus siamensis Blood and Kaempferia parviflora Extract in Protecting RAW 264.7 Macrophages. ACS Omega, 8(4), 4235–4245.

- Tasaki, K., et al. (2013). Solubility of Lithium Salts Formed on the Lithium-Ion Battery Negative Electrode Surface in Organic Solvents. Journal of The Electrochemical Society, 160(8), A1135–A1141.

- Lee, J.-H., et al. (2023). Functional Surface Modification of Magnesium Implant by Drug-Loaded Biodegradable Polymer Coating.

- Slichter, S. J., et al. (2011). In vitro variables of apheresis platelets are stably maintained for 7 days with 5% residual plasma in a glucose and bicarbonate salt solution, PAS-5. Transfusion, 51(10), 2158–2165.

-

ResearchGate. (2015). How can I dissolve BAPTA in intracellular solution for patch clamp recordings? Retrieved from [Link]

- Izgorodina, E. I., et al. (2019). Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility. Physical Chemistry Chemical Physics, 21(12), 6599–6608.

-

Xin, N., Sun, Y., He, M., Radke, C. J., & Prausnitz, J. M. (2018). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. ResearchGate. Retrieved from [Link]

Sources

- 1. AP5 - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. amsbio.com [amsbio.com]

- 4. D-AP5 | NMDA receptor antagonist | CAS# 79055-68-8 | InvivoChem [invivochem.com]

- 5. Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DL-AP5 sodium salt | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

effective concentration of AP-5 lithium salt for brain slice electrophysiology

Application Note: High-Precision NMDAR Blockade in Brain Slice Electrophysiology

Executive Summary

The N-methyl-D-aspartate receptor (NMDAR) is the primary gatekeeper of synaptic plasticity, including Long-Term Potentiation (LTP) and Long-Term Depression (LTD). D-AP5 (D-2-amino-5-phosphonopentanoate) , specifically its Lithium Salt formulation, is the industry standard for selective NMDAR antagonism due to its high aqueous solubility and neutral pH profile compared to the free acid form.

This guide defines the optimal concentration windows for D-AP5 Lithium Salt to achieve complete NMDAR silence without off-target effects. It addresses the critical distinction between D- and DL-isomers and provides a self-validating protocol for isolating NMDAR currents in acute brain slices.

Chemical & Pharmacological Profile

The Isomer Distinction: D- vs. DL-

A common source of experimental failure is the conflation of D-AP5 with DL-AP5. D-AP5 is the active enantiomer. DL-AP5 is a racemic mixture containing 50% inactive L-isomer.

| Compound | Active Isomer Content | Potency Relative to D-AP5 | Recommended Conc. (Bath) | Solubility (Water) |

| D-AP5 | 100% | 1x | 50 µM | >100 mM |

| DL-AP5 | 50% | 0.5x | 100 µM | >100 mM |

Expert Insight: While DL-AP5 is cheaper, we recommend D-AP5 for critical plasticity experiments to minimize the total xenobiotic load on the tissue.

Why Lithium Salt?

The "Free Acid" form of AP-5 is notoriously difficult to dissolve in neutral ACSF, often requiring the addition of NaOH, which can alter the osmolarity and pH of your internal/external solutions.

-

Advantage: The Lithium Salt form dissolves instantly in water (up to 100 mM), allowing for the creation of high-concentration aliquots that do not shift the pH of your perfusion media.

-

The Lithium Concern: Lithium ions (

) have biological activity (e.g., GSK3 -

Safety Margin: At the recommended working concentration of 50 µM D-AP5, the co-applied

concentration is 50 µM . This is >10-fold below the threshold for significant biochemical interference in acute slice preparations [1].

Mechanism of Action

D-AP5 acts as a competitive antagonist at the glutamate binding site of the GluN2 subunit. It does not block the channel pore (unlike MK-801) but prevents the agonist (glutamate) from opening the channel.

Figure 1: Mechanism of Competitive Antagonism. D-AP5 competes directly with Glutamate for the ligand-binding domain, preventing channel opening regardless of membrane voltage.

Protocol 1: Preparation of Master Stocks

Objective: Create a stable 50 mM stock solution of D-AP5 Lithium Salt.

-

Calculate Mass:

-

Check the Molecular Weight (MW) on the specific vial. D-AP5 Li salt MW varies based on hydration and stoichiometry (typically ~203-215 g/mol ).

-

Formula:

-

-

Dissolution:

-

Add distilled/deionized water (Milli-Q) directly to the vial if possible, or weigh powder into a microcentrifuge tube.

-

Vortex for 30 seconds. The salt should dissolve instantly.

-

-

Aliquoting:

-

Divide into 50 µL or 100 µL aliquots.

-

Storage: Store at -20°C. Stable for 6 months.

-

Thawing: Thaw only once. Do not refreeze.

-

Protocol 2: Functional Validation (NMDAR Isolation)

Objective: Isolate and confirm NMDAR-mediated EPSCs in a whole-cell patch-clamp configuration. This protocol serves as a positive control to verify your drug is working.

Reagents:

-

Base ACSF: Standard formulation (containing 1.3 mM

). -

Isolation Cocktail (Add to ACSF):

-

NBQX (10 µM): Blocks AMPA/Kainate receptors.

-

Picrotoxin (50 µM): Blocks GABA-A receptors.

-

-

Test Compound: D-AP5 (50 µM).

Step-by-Step Workflow:

-

Slice Preparation: Prepare acute hippocampal or cortical slices (300-400 µm) using standard ice-cold cutting solution. Recovery: 1 hour at RT.

-

Whole-Cell Configuration:

-

Patch a Pyramidal neuron (CA1 or L5 Cortex).

-

Internal Solution: Cesium-based (to block

channels and improve space clamp).

-

-

Pharmacological Isolation (Baseline):

-

Perfuse Isolation Cocktail (NBQX + Picrotoxin).

-

Voltage Clamp: Holding potential (

) = +40 mV . -

Reasoning: At +40 mV, the electrostatic repulsion removes the

block from the NMDAR pore, allowing current to flow [2]. -

Stimulate Schaffer collaterals (or relevant pathway) at 0.1 Hz.

-

Observation: You should see a slow-decaying, outward current (The NMDAR EPSC).

-

-

Drug Application (The Test):

-

Wash in D-AP5 (50 µM) while continuing stimulation.

-

Wait 5–10 minutes for full perfusion exchange.

-

-

Quantification:

-

Measure the peak amplitude of the EPSC.

-

Success Criterion: >95% reduction in EPSC amplitude.

-

Figure 2: Experimental Workflow for NMDAR Isolation and Blockade.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Block (<90%) | Use of DL-AP5 at D-AP5 concentrations. | Increase concentration to 100 µM or switch to pure D-AP5. |

| No NMDAR Current at Baseline | Ensure | |

| Unstable Baseline | Run-down of NMDAR currents. | Add ATP/GTP to internal solution; ensure stable series resistance ( |

| Precipitate in Stock | Free Acid form used in water. | Switch to Lithium Salt or add equimolar NaOH. |

References

-

Myme, C. I., et al. (2003). Tonic activation of presynaptic NMDA receptors contributes to the facilitation of neurotransmitter release. Journal of Neurophysiology. Available at: [Link]

- Collingridge, G. L., et al. (1983).Excitatory amino acid receptors in the vertebrate central nervous system. Nature.

Preparation of AP-5 Lithium Salt Stock Solution for Cell Culture: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the preparation, sterilization, and storage of a concentrated stock solution of DL-2-Amino-5-phosphonovaleric acid lithium salt (AP-5 lithium salt), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. Proper preparation and handling of this neuropharmacological tool are critical for ensuring experimental reproducibility and validity in cell culture-based neuroscience research. This guide is intended for researchers, scientists, and drug development professionals investigating NMDA receptor function in various physiological and pathological contexts.

Introduction: The Critical Role of NMDA Receptor Antagonism in Neuroscience Research

The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in a range of neurological disorders, including epilepsy, ischemic brain injury, and neurodegenerative diseases. Consequently, selective antagonists of the NMDA receptor are indispensable tools for elucidating its function and for the development of novel therapeutics.

DL-AP-5 is a competitive antagonist that acts at the glutamate binding site of the NMDA receptor.[1] The D-isomer, D-AP5, is the more active enantiomer.[1] AP-5 is widely used in both in vitro and in vivo studies to reversibly block NMDA receptor-mediated synaptic transmission and plasticity, such as long-term potentiation (LTP).[2] For cell culture applications, preparing a concentrated, sterile stock solution is a fundamental and critical step to ensure accurate and reproducible dosing in experimental paradigms. The lithium salt of AP-5 is often utilized for its favorable solubility characteristics in aqueous solutions.

This application note provides a scientifically grounded, step-by-step protocol for the preparation of a 50 mM AP-5 lithium salt stock solution, a concentration that allows for convenient dilution to typical working concentrations (e.g., 50-100 µM) for complete receptor antagonism in most cell culture systems.[3]

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

AP-5 functions as a competitive antagonist at the glutamate-binding site on the GluN2 subunit of the NMDA receptor. This means that AP-5 and the endogenous agonist, glutamate, compete for the same binding pocket. An increase in the concentration of AP-5 will reduce the likelihood of glutamate binding, thereby inhibiting the opening of the ion channel and preventing the influx of Ca²⁺ and Na⁺ into the neuron. This blockade of ion flow effectively inhibits NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) and downstream signaling cascades.

Caption: Mechanism of AP-5 action on the NMDA receptor.

Materials and Reagents

-

DL-2-Amino-5-phosphonovaleric acid lithium salt (DL-AP5 lithium salt) (Molecular Weight: 203.06 g/mol )

-

Nuclease-free sterile water (e.g., cell culture grade, Milli-Q)

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile serological pipettes

-

Sterile 0.22 µm syringe filter (low protein binding, e.g., PVDF or PES)

-

Sterile syringes (1 mL, 5 mL, or 10 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile microcentrifuge tubes (1.5 mL) for aliquoting

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

| Parameter | Recommended Value | Notes |

| Stock Solution Concentration | 50 mM | A 1000x stock for a 50 µM working concentration. |

| Solvent | Nuclease-free sterile water | Ensures sterility and prevents enzymatic degradation of other molecules in the cell culture environment. |

| Storage Temperature | -20°C or -80°C | -80°C is preferred for long-term stability.[4] |

| Short-term Storage | 2-8°C | For a maximum of one week. |

| Long-term Stability | Up to 6 months at -80°C | Avoid repeated freeze-thaw cycles. |

| Typical Working Concentration | 50-100 µM | Sufficient for complete antagonism of NMDA receptors in most neuronal cultures.[3] |

| Filter Pore Size for Sterilization | 0.22 µm | Effectively removes bacteria.[5] |

Experimental Protocol: Preparation of a 50 mM AP-5 Lithium Salt Stock Solution

This protocol details the preparation of 10 mL of a 50 mM DL-AP5 lithium salt stock solution.

Calculation of Required Mass

To prepare 10 mL of a 50 mM stock solution, the required mass of DL-AP5 lithium salt is calculated as follows:

-

Molarity (M) = Moles (mol) / Volume (L)

-

Moles (mol) = Molarity (M) x Volume (L)

-

Moles = 0.050 mol/L x 0.010 L = 0.0005 mol

-

Mass (g) = Moles (mol) x Molecular Weight ( g/mol )

-

Mass = 0.0005 mol x 203.06 g/mol = 0.10153 g = 101.53 mg

Therefore, you will need to weigh out approximately 101.53 mg of DL-AP5 lithium salt.

Step-by-Step Procedure

-

Preparation of the Workspace: Work in a sterile environment, such as a laminar flow hood or biosafety cabinet, to maintain the sterility of the stock solution.

-

Weighing the Compound: Carefully weigh 101.53 mg of DL-AP5 lithium salt powder using a calibrated analytical balance and transfer it to a sterile 15 mL conical tube.

-

Dissolution: Add 8 mL of nuclease-free sterile water to the conical tube containing the AP-5 powder. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid in dissolution if necessary.

-